Hypocholesterolemic Efficacy: Stigmastanol vs. β-Sitosterol in Rat Models
Stigmastanol (beta-sitostanol) consistently demonstrates greater hypocholesterolemic activity than its unsaturated analog beta-sitosterol when cholesterol is included in the diet of young male rats [1].
| Evidence Dimension | Hypocholesterolemic efficacy (plasma cholesterol reduction) |
|---|---|
| Target Compound Data | Significantly greater activity than comparator |
| Comparator Or Baseline | beta-sitosterol (sterol analog) |
| Quantified Difference | Consistently and significantly greater (exact p-value or % difference not provided in abstract but described as 'significantly greater') |
| Conditions | In vivo rat model, dietary cholesterol included |
Why This Matters
This establishes stigmastanol's superior potency as a cholesterol-lowering agent in pre-clinical models where dietary cholesterol is present, making it the preferred choice over sitosterol for such studies.
- [1] Sugano M, Morioka H, Ikeda I. A comparison of hypocholesterolemic activity of beta-sitosterol and beta-sitostanol in rats. J Nutr. 1977;107(11):2011-2019. View Source
